2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde

Description

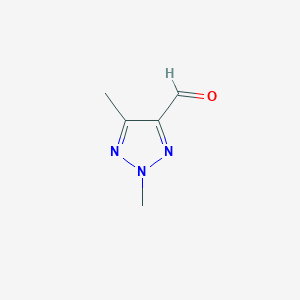

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-5(3-9)7-8(2)6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMVKLLGSFOLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337310-88-0 | |

| Record name | 2,5-dimethyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of the Carbaldehyde Moiety and Triazole Ring System

Electrophilic Reactivity of the Aldehyde Group

The formyl group attached to the C4 position of the 1,2,3-triazole ring is the primary center of electrophilic reactivity. Its synthetic versatility is widely recognized, serving as a gateway to a vast array of more complex molecular architectures. mdpi.com

Primary and secondary amines are known to react with carbonyl compounds through nucleophilic addition to form a tetrahedral intermediate known as a hemiaminal. mdpi.com This reaction represents the initial, often transient, step in the formation of more stable products like imines and enamines. mdpi.com The electron-withdrawing nature of the adjacent triazole ring in 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde is expected to enhance the partial positive charge on the aldehyde carbon, thereby facilitating nucleophilic attack. In certain cases, particularly with aromatic aldehydes featuring electron-withdrawing substituents reacting with aminotriazoles, the resulting hemiaminals can be stable and isolable. mdpi.comnih.govnih.gov

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxyde intermediate, which is subsequently protonated to yield the neutral addition product.

Condensation reactions are a cornerstone of the chemistry of aldehydes, providing access to a wide range of derivatives with C=N double bonds. These reactions typically proceed under neutral or mildly acidic conditions and involve the elimination of a water molecule. nih.gov

The reaction of 4-formyl-1,2,3-triazoles with primary amines, hydrazines, or hydroxylamine (B1172632) derivatives leads to the formation of imines (Schiff bases), hydrazones, and oximes, respectively. mdpi.comresearchgate.net These reactions are generally reversible and involve the elimination of water as the sole byproduct. nih.gov

Imines (Schiff Bases): Formed by the reaction with primary amines. The synthesis of various 1-alkyl-4-formyl-1,2,3-triazoles often involves an initial imine formation step, followed by rearrangement and hydrolysis. mdpi.com

Oximes and Hydrazones: These are readily formed from the condensation of the aldehyde with alkoxylamines or hydrazines. nih.gov The formation of these bonds is a widely used strategy in bioconjugation and dynamic combinatorial chemistry. nih.gov The resonance structures of these derivatives indicate that the C=N carbon atom of imines carries a partial positive charge, while those of hydrazones and oximes have a partial negative charge due to conjugation effects from the adjacent heteroatoms. researchgate.net

Table 1: Examples of Condensation Reactions with 4-Formyl-1,2,3-Triazole Derivatives This table is based on reactions of analogous 1-substituted-4-formyl-1,2,3-triazoles and is illustrative of the expected reactivity for this compound.

| Reactant (Nucleophile) | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |  |

| Hydrazine (B178648) (R-NH-NH₂) | Hydrazone |  |

| Hydroxylamine (R-O-NH₂) | Oxime |  |

The formation of a Schiff base from an aldehyde and a primary amine is a two-step process. nih.gov

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral tetrahedral addition product called a hemiaminal or carbinolamine. mdpi.com This step is generally fast and reversible.

Dehydration: The hemiaminal intermediate then undergoes dehydration to form the final imine product. This elimination of a water molecule is typically the rate-determining step and is often catalyzed by acid. nih.gov Protonation of the hydroxyl group in the hemiaminal converts it into a good leaving group (H₂O), which is subsequently eliminated to form a resonance-stabilized iminium cation. Final deprotonation of the nitrogen atom yields the neutral imine, or Schiff base, and regenerates the acid catalyst. nih.gov

Computational studies on the reaction between benzaldehyde (B42025) and 4-amino-4H-1,2,4-triazole have identified the transition states for both the initial nucleophilic attack leading to the hemiaminal and the subsequent dehydration step to form the Schiff base.

The Wittig reaction is a powerful method for synthesizing alkenes (olefins) from aldehydes and ketones. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). 1,4-disubstituted triazole aldehydes have been shown to readily undergo the Wittig reaction. researchgate.net For instance, they can react with phosphorus ylides containing a thiophene (B33073) ring to produce triazole-thienostilbenes, which are of interest for their material properties. researchgate.net This demonstrates that the aldehyde group on the triazole ring is susceptible to this classic C=C bond-forming reaction, providing a route for extending the carbon framework and synthesizing complex olefin derivatives.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized or reduced using standard synthetic methodologies.

Oxidation: The formyl group is expected to be susceptible to oxidation to the corresponding carboxylic acid (2,5-Dimethyl-2H-1,2,3-triazole-4-carboxylic acid). Common oxidants used for aldehyde-to-carboxylic acid transformations are generally compatible with the triazole ring system. The synthesis of 4-formyl-1,2,3-triazoles is often achieved through the oxidation of the corresponding primary alcohol (e.g., using manganese dioxide), indicating the triazole ring's stability to oxidative conditions. mdpi.com

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol ( (2,5-Dimethyl-2H-1,2,3-triazol-4-yl)methanol). This transformation is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reduction is the reverse of the synthetic step used to prepare many triazole-4-carbaldehydes. mdpi.com

These oxidation and reduction pathways highlight the synthetic utility of the formyl group as an intermediate that can be converted into other important functional groups while preserving the core triazole structure.

Carbon-Carbon Bond Formation Reactions

The carbaldehyde group is a versatile handle for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Grignard Reaction: The addition of Grignard reagents (RMgX) to this compound provides a direct route to secondary alcohols. adichemistry.comwikipedia.org The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting magnesium alkoxide to afford the alcohol. harvard.edu A variety of alkyl, aryl, and vinyl Grignard reagents can be used, allowing for the introduction of diverse substituents. adichemistry.comwikipedia.orgharvard.edu

Perkin Reaction: The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes. iitk.ac.inyoutube.combyjus.comwikipedia.org It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid, which acts as a base catalyst. iitk.ac.inyoutube.combyjus.comwikipedia.org In the context of this compound, reaction with acetic anhydride and sodium acetate (B1210297) at elevated temperatures would be expected to yield (E)-3-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)acrylic acid. The mechanism involves the formation of a carbanion from the anhydride, which then adds to the aldehyde. byjus.com Subsequent dehydration and hydrolysis lead to the final product. youtube.com

| Reaction | Reagents | Solvent | Conditions | Expected Product |

|---|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr), followed by H₃O⁺ | Anhydrous Diethyl Ether or THF | 0 °C to room temperature | 1-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)ethanol (for R=CH₃) |

| Perkin Reaction | Acetic anhydride, Sodium acetate | Neat or high-boiling solvent | 140-180 °C | (E)-3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)acrylic acid |

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. organic-chemistry.org A more synthetically useful variant is the crossed Cannizzaro reaction, where a valuable aldehyde is reacted with a less expensive, more reactive aldehyde, typically formaldehyde (B43269), in the presence of a strong base. stackexchange.comuobasrah.edu.iq In this reaction, formaldehyde is preferentially oxidized to formic acid, while the other aldehyde is reduced to the corresponding alcohol, often in high yield. organic-chemistry.orgstackexchange.com

For this compound, which lacks α-hydrogens, a crossed Cannizzaro reaction with formaldehyde in concentrated aqueous or alcoholic base would be expected to selectively produce (2,5-Dimethyl-2H-1,2,3-triazol-4-yl)methanol. The mechanism involves the nucleophilic attack of hydroxide (B78521) on the more electrophilic formaldehyde, followed by a hydride transfer from the resulting intermediate to the triazole aldehyde. stackexchange.comuobasrah.edu.iq

| Aldehyde 1 | Aldehyde 2 | Base | Solvent | Reduction Product | Oxidation Product |

|---|---|---|---|---|---|

| This compound | Formaldehyde | Concentrated NaOH or KOH | Water/Methanol | (2,5-Dimethyl-2H-1,2,3-triazol-4-yl)methanol | Formic acid (as formate (B1220265) salt) |

Reactivity of the Triazole Core

The 1,2,3-triazole ring is an electron-rich aromatic system, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the nature and position of its substituents.

The functionalization of a pre-existing 2,5-disubstituted-2H-1,2,3-triazole ring, such as in the title compound, presents a challenge due to the presence of two methyl groups and the potential for multiple reaction sites. However, modern synthetic methods, such as directed metalation and C-H activation, offer pathways for regioselective functionalization. harvard.edubaranlab.orgnih.govresearchgate.net

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. While the carbaldehyde group itself is not a typical DMG, it can be converted into one, or existing substituents on the triazole ring can direct metalation. For 2,5-Dimethyl-2H-1,2,3-triazole, the C-H bond at the 4-position is the most likely site for deprotonation if the aldehyde were absent. With the aldehyde present, its reactivity towards organolithiums would likely interfere.

A more plausible approach for functionalizing the triazole core in the presence of the aldehyde would be through transition metal-catalyzed C-H activation. researchgate.netrsc.org Palladium-catalyzed reactions, for instance, have been used to arylate and alkenylate the C-5 position of 1-substituted-1,2,3-triazoles. rsc.org The regioselectivity is often controlled by the directing ability of a substituent on the triazole nitrogen. In the case of this compound, the directing effect of the N-methyl group and the steric hindrance from the C-5 methyl group would influence the site of functionalization. Further research would be needed to explore the feasibility and regioselectivity of such reactions on this specific substrate.

| Method | Reagents | Potential Site of Functionalization | Challenges |

|---|---|---|---|

| Directed Metalation | Organolithium base (e.g., n-BuLi, LDA) | C-H adjacent to a directing group | Reactivity of the aldehyde with the organolithium reagent |

| C-H Activation | Transition metal catalyst (e.g., Pd(OAc)₂), oxidant, coupling partner | C-H bond directed by a substituent | Determining the regioselectivity in a polysubstituted ring |

Stability and Aromaticity Considerations in Reactions

Theoretical calculations or experimental studies that would provide insight into bond lengths, resonance energy, and the impact of these substituents on the reactivity of the triazole ring are not present in the current body of scientific literature. Consequently, no data tables or detailed research findings on the stability and aromaticity of this compound can be presented.

Intramolecular Cyclization and Rearrangement Processes

Similarly, a thorough search of the literature did not yield any studies concerning intramolecular cyclization or rearrangement processes involving this compound. Research on related triazole derivatives sometimes reports on reactions such as the Dimroth rearrangement or other intramolecular cyclizations. However, there are no specific examples or mechanistic investigations of such processes originating from this compound.

The potential for the carbaldehyde group to participate in intramolecular reactions with the triazole ring or its substituents in this specific compound remains unexplored. As a result, no detailed research findings or data tables related to the intramolecular reactivity of this compound can be provided.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Triazole-Fused Heterocyclic Systems

The fusion of a 1,2,3-triazole ring with other heterocyclic systems generates polycyclic structures with unique chemical and electronic properties. While direct cyclization from the mono-aldehyde is not always straightforward, it serves as a key starting material for precursors necessary for these annulation reactions.

The synthesis of triazolo[4,5-b]pyridines generally involves the creation of the triazole ring onto a pre-existing pyridine (B92270) structure, often by diazotization of an ortho-diaminopyridine. An alternative conceptual approach involves the construction of the pyridine ring onto the triazole scaffold. Starting from 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde, this can be achieved through multi-step synthetic pathways.

One such strategy involves a condensation reaction between the triazole-4-carbaldehyde and an active methylene (B1212753) compound containing a cyano group, such as malononitrile (B47326) or ethyl cyanoacetate, under basic conditions. This Knoevenagel condensation yields a 2-cyano-vinyl-triazole intermediate. Subsequent reaction of this intermediate with a suitable dinucleophile, followed by cyclization and aromatization, can lead to the formation of the fused pyridine ring. The specific reaction conditions and intermediates are critical for directing the cyclization to achieve the desired Triazolo[4,5-b]pyridine core.

Table 1: Proposed Pathway for Triazolo[4,5-b]pyridine Synthesis

| Step | Reactant 1 | Reactant 2 / Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Malononitrile, Base (e.g., Piperidine) | 2-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile | Knoevenagel Condensation |

| 2 | Intermediate from Step 1 | Dinucleophile (e.g., Ketone) | Dihydropyridine intermediate | Michael Addition/Cyclization |

| 3 | Intermediate from Step 2 | Oxidizing Agent | Substituted Triazolo[4,5-b]pyridine | Dehydrogenation/Aromatization |

The construction of pyrazine (B50134) and pyridazine (B1198779) rings fused to a 1,2,3-triazole core typically requires 1,2,3-triazole precursors bearing 1,2-dicarbonyl functionalities at the 4- and 5-positions. nih.gov These dicarbonyl compounds can then undergo condensation with 1,2-diamines to form triazolo[4,5-b]pyrazines or with hydrazine (B178648) to yield triazolo[4,5-d]pyridazines. nih.gov

Although this compound is a mono-carbonyl compound, it can be chemically modified to generate the necessary dicarbonyl precursor. This involves a two-step process: first, the oxidation of the 4-carbaldehyde group to a carboxylic acid or ester. Second, the functionalization of the 5-methyl group to a carbonyl group, for instance, through oxidation with a suitable agent like selenium dioxide. The resulting 4,5-dicarbonyl-1,2,3-triazole can then be used in classical condensation reactions to build the fused pyrazine or pyridazine rings. nih.gov

Table 2: Synthetic Route to Fused Pyrazine and Pyridazine Systems

| Precursor Modification Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1. Oxidation of Aldehyde | This compound | KMnO₄ or CrO₃ | 2,5-Dimethyl-2H-1,2,3-triazole-4-carboxylic acid |

| 2. Oxidation of Methyl Group | Product from Step 1 | SeO₂ | 5-Formyl-2-methyl-2H-1,2,3-triazole-4-carboxylic acid (a dicarbonyl precursor) |

| Fused Ring Formation | Precursor | Reactant | Fused Heterocycle |

| Pyrazine Fusion | Dicarbonyl Precursor | Ethane-1,2-diamine | Pyrazine Fused 1,2,3-Triazole |

| Pyridazine Fusion | Dicarbonyl Precursor | Hydrazine hydrate | Pyridazine Fused 1,2,3-Triazole |

Preparation of Triazole-Containing Hybrid Structures

The aldehyde functionality is highly amenable to forming new carbon-carbon bonds, making it an ideal anchor point for synthesizing hybrid molecules where the triazole moiety is linked to other chemical scaffolds. The Knoevenagel condensation is a prominent reaction for this purpose. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgnih.gov

By reacting this compound with various active methylene compounds such as diethyl malonate, malononitrile, or ethyl acetoacetate, a range of triazole-containing hybrid structures can be synthesized. researchgate.net These reactions are typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org The resulting products, with their conjugated double bonds, are themselves versatile intermediates for further chemical transformations, including Michael additions and cycloaddition reactions.

Table 3: Knoevenagel Condensation Products for Hybrid Structure Synthesis

| Active Methylene Compound | Catalyst | Product Name |

|---|---|---|

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)malonate |

| Malononitrile | Piperidine | 2-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile |

| Ethyl acetoacetate | Piperidine/Acetic Acid | Ethyl 2-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)-3-oxobutanoate |

| Nitromethane | Weak Base | 2,5-Dimethyl-4-(2-nitrovinyl)-2H-1,2,3-triazole |

Design and Synthesis of Ligand Systems Incorporating the this compound Moiety

The 1,2,3-triazole nucleus and its derivatives are recognized for their utility in coordination chemistry. mdpi.com The nitrogen atoms of the triazole ring can act as donor atoms for metal ions. The conversion of the 4-carbaldehyde group into an imine (Schiff base) introduces an additional nitrogen donor atom, creating versatile chelating ligands.

The synthesis of these ligand systems is typically a straightforward condensation reaction between this compound and a primary amine. mdpi.com A wide variety of amines can be used, including substituted anilines, aliphatic amines, and amines containing other heterocyclic rings, allowing for the fine-tuning of the ligand's steric and electronic properties. The resulting Schiff base ligands are polydentate, capable of coordinating to metal centers through the imine nitrogen and one or more of the triazole ring nitrogens, making them valuable in the construction of coordination complexes and metal-organic frameworks.

Table 4: Synthesis of Potential Schiff Base Ligands

| Primary Amine Reactant | Solvent | Resulting Schiff Base Ligand | Potential Coordination Sites |

|---|---|---|---|

| Aniline | Ethanol | N-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)aniline | Imine N, Triazole N1/N3 |

| 2-Aminopyridine | Methanol | N-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)pyridin-2-amine | Imine N, Pyridine N, Triazole N1/N3 |

| Ethylenediamine (1:2 ratio) | Ethanol | N,N'-bis((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)ethane-1,2-diamine | 2x Imine N, 2x Triazole N1/N3 |

| 4-Methoxyaniline | Ethanol | N-((2,5-dimethyl-2H-1,2,3-triazol-4-yl)methylene)-4-methoxyaniline | Imine N, Triazole N1/N3 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms and to describe the distribution of electrons, which governs the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. irjweb.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, which represents the most stable conformation of the molecule. nih.gov For triazole derivatives, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are performed to determine optimized bond lengths, bond angles, and dihedral angles. irjweb.comekb.eg The results of these calculations are crucial for understanding the molecule's stability and steric interactions. All optimized structures are confirmed as stable when no imaginary frequencies are found in the subsequent frequency calculations. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Triazole Rings (Note: This table is illustrative, based on general findings for 1,2,3-triazole rings, as specific data for 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde is not available.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| N1-N2 | 1.34 - 1.36 | |

| N2-N3 | 1.30 - 1.32 | |

| N3-C4 | 1.35 - 1.37 | |

| C4-C5 | 1.38 - 1.40 | |

| C5-N1 | 1.36 - 1.38 | |

| N1-N2-N3 | 108 - 110 | |

| N2-N3-C4 | 110 - 112 | |

| N3-C4-C5 | 105 - 107 | |

| C4-C5-N1 | 107 - 109 | |

| C5-N1-N2 | 108 - 110 |

View as interactive data table

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.34 - 1.36 | |

| N2-N3 | 1.30 - 1.32 | |

| N3-C4 | 1.35 - 1.37 | |

| C4-C5 | 1.38 - 1.40 | |

| C5-N1 | 1.36 - 1.38 | |

| N1-N2-N3 | 108 - 110 | |

| N2-N3-C4 | 110 - 112 | |

| N3-C4-C5 | 105 - 107 | |

| C4-C5-N1 | 107 - 109 | |

| C5-N1-N2 | 108 - 110 |

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms) and are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. rsc.org For a molecule like this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring would be expected to be regions of negative potential.

Conformational Analysis and Intramolecular Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ekb.eg For this compound, key conformational flexibility would arise from the rotation of the carbaldehyde group relative to the triazole ring. Theoretical studies typically perform a potential energy surface (PES) scan by systematically rotating the relevant dihedral angle to identify energy minima (stable conformers) and energy maxima (transition states). ekb.eg This analysis helps to understand the preferred conformation of the molecule and the energy barriers between different conformers, which can influence its reactivity and interactions with other molecules.

Simulation of Spectroscopic Parameters

Computational methods are widely used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically done using DFT methods after geometry optimization. researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net The analysis of the calculated vibrational modes allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular motions, such as stretching, bending, and torsional vibrations of functional groups like C=O, C-H, and the triazole ring system. researchgate.netmdpi.com

Table 2: General Wavenumber Ranges for Key Vibrational Modes in Triazole Derivatives (Note: This table is illustrative and provides general ranges. Specific values for this compound would require dedicated calculations.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic/methyl) | 3000 - 3150 |

| C=O stretching (aldehyde) | 1680 - 1710 |

| C=N stretching (triazole ring) | 1500 - 1600 |

| C=C stretching (triazole ring) | 1450 - 1550 |

| Ring stretching (triazole) | 1200 - 1400 |

| In-plane C-H bending | 1000 - 1200 |

| Out-of-plane C-H bending | 750 - 900 |

View as interactive data table

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic/methyl) | 3000 - 3150 |

| C=O stretching (aldehyde) | 1680 - 1710 |

| C=N stretching (triazole ring) | 1500 - 1600 |

| C=C stretching (triazole ring) | 1450 - 1550 |

| Ring stretching (triazole) | 1200 - 1400 |

| In-plane C-H bending | 1000 - 1200 |

| Out-of-plane C-H bending | 750 - 900 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts through computational methods, primarily the Gauge-Independent Atomic Orbital (GIAO) method, has become a reliable approach for the structural elucidation of molecules. For 1,2,3-triazole derivatives, theoretical calculations are often performed to correlate with experimental data, aiding in the assignment of proton (¹H) and carbon (¹³C) signals.

In the absence of experimental data for this compound, a hypothetical data table for its predicted NMR chemical shifts would be generated through quantum chemical calculations. These calculations would involve geometry optimization of the molecule followed by the GIAO calculation of NMR shieldings, which are then converted to chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table of Calculated NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (aldehyde) | Data not available |

| C5 (triazole) | Data not available |

| C(methyl on N2) | Data not available |

| C(methyl on C5) | Data not available |

| H(aldehyde) | Data not available |

| H(methyl on N2) | Data not available |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

UV-Visible Absorption Properties (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. It provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule upon excitation by UV-visible light.

For this compound, TD-DFT calculations would reveal the nature of its low-energy electronic transitions, which are typically π → π* and n → π* transitions associated with the triazole ring and the carbaldehyde group. The solvent environment can significantly influence these properties and is often accounted for in calculations using models like the Polarizable Continuum Model (PCM).

Hypothetical Data Table of Calculated UV-Visible Absorption Properties

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | Data not available | Data not available |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Tautomeric Equilibria and Energetic Analysis

The 1,2,3-triazole ring system can exhibit tautomerism, where isomers differ in the position of a proton. For a dimethyl-substituted triazole carbaldehyde, while the N-methylation at the 2-position restricts some tautomeric possibilities, other forms could potentially exist, for instance, involving the aldehyde group (enol form).

Computational chemistry provides a means to assess the relative stabilities of different tautomers by calculating their ground-state energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. These energetic analyses are crucial for understanding the reactivity and spectroscopic properties of the compound.

Hypothetical Data Table of Tautomeric Energetic Analysis

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| This compound | 0 (Reference) |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Molecular Docking and Interaction Studies with Macromolecular Systems (Focused on Chemical Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a ligand within the active site of a target protein.

For this compound, molecular docking studies would involve selecting a relevant protein target and computationally placing the triazole derivative into its binding pocket. The analysis of the resulting docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for the stability of the ligand-protein complex.

Hypothetical Data Table of Molecular Docking Interactions

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Advanced Spectroscopic and Structural Elucidation Techniques in Research Contexts

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. While specific crystallographic data for 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde is not prominently available, analysis of closely related 1,2,3-triazole structures provides a strong basis for understanding its expected solid-state characteristics. researchgate.net

X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and dihedral angles. For substituted 1,2,3-triazoles, the heterocyclic ring generally exhibits a planar geometry. researchgate.net The bond lengths within the triazole ring are intermediate between single and double bonds, reflecting its aromatic character. nih.gov For instance, in N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer (1.342–1.359 Å) than the N(2)–N(3) bonds (1.293–1.309 Å), indicating more single- and double-bond character, respectively. nih.gov The geometry of the aldehyde group is also well-defined, with the C=O bond angle typically around 120°.

Below is a table of representative bond lengths and angles for a substituted 1,2,3-triazole-4-carbaldehyde moiety, compiled from crystallographic data of analogous compounds.

| Parameter | Atoms Involved | Typical Value | Reference Compound(s) |

|---|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å | 1-Phenyl/Aryl-1H-1,2,3-triazoles nih.gov |

| Bond Length | N2-N3 | ~1.30 Å | 1-Phenyl/Aryl-1H-1,2,3-triazoles nih.gov |

| Bond Length | N3-C4 | ~1.35 Å | General 1,2,3-Triazoles nih.gov |

| Bond Length | C4-C5 | ~1.37 Å | General 1,2,3-Triazoles nih.gov |

| Bond Length | C5-N1 | ~1.36 Å | General 1,2,3-Triazoles nih.gov |

| Bond Length | C4-C(aldehyde) | ~1.46 Å | 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde researchgate.net |

| Bond Angle | N1-N2-N3 | ~109° | 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde researchgate.net |

| Bond Angle | N3-C4-C5 | ~110° | 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde researchgate.net |

| Bond Angle | C4-C(aldehyde)=O | ~120° | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde |

Supramolecular chemistry involves the study of interactions between molecules. In the solid state, these non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, dictate the crystal packing arrangement. The 1,2,3-triazole ring is a versatile participant in such interactions. rsc.org The nitrogen-rich ring can act as a hydrogen bond acceptor, while the polarized C-H bond of the triazole ring can act as a hydrogen bond donor. rsc.org In the crystal structure of related compounds like 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, weak intermolecular C–H···O and C–H···N hydrogen bonds have been observed, which help stabilize the crystal lattice. researchgate.net The presence of methyl and aldehyde groups in this compound would likely lead to similar weak C-H···O and C-H···N interactions, influencing its packing in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Mechanistic Insights

High-resolution NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

A complete structural assignment of this compound in solution requires a combination of 1D and 2D NMR experiments.

¹H NMR: The 1D proton NMR spectrum would be expected to show three distinct singlets: one for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.8–10.2 ppm), and two singlets for the two methyl groups (N-CH₃ and C-CH₃) in the aromatic/aliphatic region. mdpi.com

¹³C NMR: The carbon spectrum would show signals for the aldehyde carbonyl carbon (~185 ppm), the two triazole ring carbons, and the two methyl group carbons. mdpi.com

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks would be expected as there are no vicinal protons to couple with each other, confirming the isolated nature of the proton-containing groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It would show correlations between the aldehyde proton and its carbon, and between the protons of each methyl group and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (²J and ³J C-H couplings). youtube.com It would reveal correlations between the aldehyde proton and the C4 and C5 carbons of the triazole ring. Furthermore, it would show correlations from the methyl protons to the triazole ring carbons, confirming their positions at N2 and C5.

The table below summarizes the expected NMR assignments based on these techniques.

| Group | ¹H Shift (ppm, Predicted) | ¹³C Shift (ppm, Predicted) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CHO | ~10.1 | ~185 | C4, C5 |

| C5-CH₃ | ~2.5 | ~12 | C5, C4 |

| N2-CH₃ | ~4.1 | ~37 | C5 |

| C4 | - | ~148 | - |

| C5 | - | ~135 | - |

Temperature-dependent (variable-temperature) NMR studies are employed to investigate dynamic processes occurring in solution, such as conformational changes, tautomerism, or intermolecular exchange. For a relatively rigid molecule like this compound, significant dynamic processes at typical temperatures might not be prominent. However, this technique could be used to study restricted rotation around the C4-CHO bond or to investigate potential aggregation or complexation phenomena at different temperatures. In related systems, time-dependent NMR has been used to monitor the stability and decomposition of triazole-derived hemiaminals in solution, demonstrating how NMR can track dynamic equilibria. mdpi.com

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic and kinetic data without the need for sample isolation. ed.ac.uk This technique could be applied to study reactions involving this compound. For example, the conversion of the aldehyde group to an imine or an alcohol could be followed by monitoring the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product. This approach is widely used in "click chemistry" to monitor the formation of the triazole ring itself from azides and alkynes, offering a powerful way to optimize reaction conditions and understand reaction mechanisms. nih.gov

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. For this compound (C₅H₇N₃O), the theoretical exact mass can be calculated, and experimental HRMS data would be expected to align closely with this value, confirming its molecular formula.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₇N₃O |

| Theoretical Exact Mass | 125.0589 g/mol |

| Nominal Mass | 125 g/mol |

| Common Adducts (Predicted m/z) | [M+H]⁺: 126.0662, [M+Na]⁺: 148.0481 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1715 cm⁻¹ for aromatic aldehydes. The presence of the triazole ring would be indicated by various C-H, C=N, and N-N stretching and bending vibrations. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be observed in the 2850-3000 cm⁻¹ range.

While specific experimental IR and Raman spectra for this compound are not available in the provided search results, analysis of related compounds allows for the prediction of key vibrational modes. For example, studies on other 1,2,3-triazole derivatives show characteristic ring vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aldehyde | C=O Stretch | 1680 - 1715 | IR, Raman |

| C-H Stretch | 2720 - 2820 | IR | |

| Triazole Ring | C-H Aromatic Stretch | > 3000 | IR, Raman |

| C=N Stretch | 1500 - 1600 | IR, Raman | |

| Ring Vibrations | 1400 - 1600 | IR, Raman | |

| Methyl Groups | C-H Stretch | 2850 - 3000 | IR, Raman |

| C-H Bend | 1375 - 1450 | IR |

Applications As a Chemical Building Block and Functional Material Precursor

Utilization in Multi-Step Organic Synthesis

The synthetic utility of 1,2,3-triazole-4-carbaldehydes is well-documented, primarily owing to the versatile reactivity of the formyl group. mdpi.com This functional group can be readily converted into a wide array of other functionalities, making it an essential precursor in the synthesis of more complex molecules. The stability of the 1,2,3-triazole ring under various reaction conditions further enhances its utility as a core scaffold in synthetic sequences. nih.gov

The aldehyde functionality of 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde is a key handle for the construction of larger, more intricate heterocyclic systems. It can participate in a variety of condensation and cycloaddition reactions to form new rings fused to or substituted on the triazole core. For instance, the carbaldehyde can react with amines to form Schiff bases (imines), which are themselves important intermediates or final products. mdpi.com These imine derivatives can be used as ligands in coordination chemistry or as building blocks for further heterocyclic synthesis. mdpi.com

The versatility of the carbaldehyde group is further demonstrated by its ability to undergo various transformations, as summarized in the table below.

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Wittig Reaction | Phosphorus ylides | Alkene |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | Alcohol |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated system |

These transformations allow chemists to elaborate the initial triazole aldehyde into a diverse range of derivatives, each with potentially unique properties and applications.

This compound is an ideal substrate for sequential or one-pot reactions, where multiple transformations occur in a single reaction vessel, improving efficiency and reducing waste. For example, a reaction sequence could involve the in-situ formation of an imine from the aldehyde, followed by a subsequent cyclization or rearrangement reaction to yield a complex polycyclic product. mdpi.com The development of multi-step flow synthesis for other substituted 1,2,3-triazoles highlights the suitability of this class of compounds for automated and continuous manufacturing processes, which are safer and more scalable. nih.gov Such strategies are crucial in the efficient construction of molecular libraries for various applications. nih.gov

Integration into Material Science Frameworks

The inherent properties of the 1,2,3-triazole ring, such as its high dipole moment, thermal stability, and ability to engage in hydrogen bonding, make it an attractive component for functional materials. rsc.orgmdpi.com

Polymers incorporating 1,2,3-triazole units in their backbone are gaining interest as advanced functional materials. mdpi.com These polymers are often synthesized through click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govfrontiersin.org While this compound is not a direct monomer for this type of polymerization, its carbaldehyde group can be chemically modified to introduce either an azide or a terminal alkyne functionality. This functionalized monomer could then be polymerized with a suitable co-monomer (a diazide or dialkyne) to create dense 1,2,3-triazole polymers. mdpi.com The properties of the resulting polymer, such as solubility and thermal characteristics, would be influenced by the specific structure of the triazole repeating unit. mdpi.comresearchgate.net

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, are known to be effective corrosion inhibitors for various metals and alloys. nih.gov The 1,2,3-triazole moiety is a prominent scaffold in the design of such inhibitors. nih.govdntb.gov.ua

The mechanism of corrosion inhibition by triazole derivatives involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov Key mechanistic aspects are detailed below.

| Mechanistic Feature | Description |

| Chemisorption | The nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group in this compound can donate lone-pair electrons to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. |

| Physisorption | Electrostatic interactions can occur between the charged metal surface and the polar triazole molecule. |

| π-Electron Interaction | The π-electrons of the aromatic triazole ring can interact with the metal surface, further strengthening the adsorption. |

| Protective Film Formation | The adsorbed molecules form a dense, stable film that acts as a physical barrier against corrosive species like H⁺, Cl⁻, and O₂. |

Quantum chemical studies and simulations are often used to predict the efficiency of such inhibitors by calculating parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net

As a Ligand in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry extensively utilizes nitrogen-containing heterocyclic compounds as ligands for metal ions. The 1,2,3-triazole ring is a versatile ligand, capable of coordinating to metal centers in various modes. rsc.orgresearchgate.net

The nitrogen atoms of the triazole ring in this compound can act as donor sites for metal coordination. Furthermore, the carbaldehyde group provides a convenient site for modification to create multidentate ligands. Reaction with a primary amine containing another donor group (e.g., a pyridine (B92270) or another amine) can convert the aldehyde into a Schiff base, resulting in a bidentate or tridentate ligand capable of forming stable chelate rings with metal ions. mdpi.comresearchgate.net

This ability to form stable complexes makes these ligands valuable for constructing discrete coordination complexes or extended structures like Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous, crystalline materials built from metal ions or clusters linked together by organic ligands. To be used as a linker in MOFs, the core this compound molecule would typically be functionalized with additional coordinating groups, such as carboxylates or pyridyls, to enable the formation of a 3D network. rsc.orggoogle.com The triazole moiety itself can be incorporated into the linker to enhance the framework's properties, such as its affinity for specific guest molecules like CO₂. rsc.org

Formation of Metal Complexes with Triazole-Aldehyde Ligands

Exploration of Coordination Modes and Supramolecular Assembly

There is no specific information available in the searched literature regarding the coordination modes and supramolecular assembly of metal complexes derived directly from This compound . Generally, the coordination of triazole-based ligands can occur through the nitrogen atoms of the triazole ring. nih.gov However, without experimental data such as X-ray crystallography for complexes of this specific ligand, any discussion of coordination modes or resulting supramolecular structures would be speculative.

Development of Chemical Probes and Sensors (excluding direct biological activity profiling)

The 1,2,3-triazole scaffold is a popular component in the design of fluorescent sensors and chemical probes due to its stable aromatic structure and synthetic accessibility. mdpi.com These probes are often used for the detection of metal ions, anions, and other small molecules.

However, a review of the literature did not yield specific studies where This compound has been utilized as a primary component for the development of chemical probes or sensors. Research in this area tends to focus on other functionalized 1,2,3-triazole derivatives designed to exhibit a specific response (e.g., a change in fluorescence) upon binding to an analyte.

Future Research Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Routes

While general methods for the synthesis of 1,2,3-triazole-4-carbaldehydes are established, the development of efficient and sustainable routes tailored to 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde remains a key area for future research. Current approaches to substituted triazoles often rely on multi-step sequences. For instance, the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, which would require subsequent N-methylation and formylation. mdpi.comnih.gov

Future synthetic strategies could focus on the following:

Direct C-H Formylation: A promising avenue is the direct formylation of a pre-synthesized 2,5-dimethyl-2H-1,2,3-triazole. Metal-free methods using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a formyl source have been reported for other substituted triazoles and could be adapted for this purpose. ias.ac.in This approach would be highly atom-economical and avoid the use of harsh or toxic formylating agents.

One-Pot Multi-Component Reactions: Designing a one-pot reaction that combines the necessary precursors for the triazole ring and the carbaldehyde functionality would significantly improve efficiency. This could involve, for example, a condensation reaction between a suitable hydrazine (B178648) derivative, a dicarbonyl compound, and a source of the formyl group.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation could lead to faster reaction times, improved yields, and better control over reaction parameters for the synthesis of this compound. These techniques often enhance the sustainability of chemical processes by reducing energy consumption and solvent waste.

| Proposed Synthetic Approach | Potential Advantages | Key Challenges |

| Direct C-H Formylation | High atom economy, metal-free conditions | Regioselectivity, optimization of reaction conditions |

| One-Pot Multi-Component Reaction | Increased efficiency, reduced purification steps | Finding compatible reactants and catalysts |

| Flow Chemistry/Microwave | Faster reaction times, improved yields, scalability | Initial setup costs, optimization of flow/irradiation parameters |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The carbaldehyde group on the this compound is a versatile functional handle for a wide range of chemical transformations. While standard aldehyde chemistry such as oxidation to a carboxylic acid, reduction to an alcohol, and imine formation is expected, the electronic nature of the 2,5-dimethyl-2H-1,2,3-triazole ring could modulate this reactivity in interesting ways. scirp.org

Future research could explore:

Condensation Reactions: Detailed studies on the kinetics and thermodynamics of condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, could lead to the synthesis of novel Schiff bases, hydrazones, and vinylogous systems with unique electronic and photophysical properties.

Asymmetric Synthesis: The development of stereoselective additions to the carbonyl group would open up avenues for the synthesis of chiral molecules. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions like aldol (B89426) additions or Grignard reactions.

Participation of the Triazole Ring: Investigations into reactions where the triazole ring participates in the transformation of the aldehyde group could reveal novel reactivity. For example, intramolecular cyclization reactions could be designed to form fused heterocyclic systems.

Advanced Computational Modeling for Predictive Design of Derivatives and Applications

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules. For this compound, advanced computational modeling can provide valuable insights and guide experimental work. Density Functional Theory (DFT) is a particularly useful method for studying the structural and electronic properties of triazole derivatives. nih.govscilit.com

Future computational studies could focus on:

Tautomeric Stability and Conformational Analysis: While the 2H-tautomer is specified, computational studies can quantify its stability relative to other isomers and explore the rotational barriers of the carbaldehyde group. This information is crucial for understanding the molecule's behavior in different environments.

Reactivity Prediction: Calculation of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reaction pathways can predict the regioselectivity and stereoselectivity of various reactions. This can help in the rational design of experiments and the development of new synthetic methodologies.

In Silico Design of Functional Molecules: Computational screening of virtual libraries of derivatives of this compound can identify candidates with desired properties, such as specific binding affinities for biological targets or optimal electronic properties for materials science applications.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structural and Electronic Properties | Tautomer stability, conformational preferences, bond lengths, bond angles, Mulliken charges |

| Time-Dependent DFT (TD-DFT) | Photophysical Properties | UV-Vis absorption and emission spectra, excited state properties |

| Molecular Dynamics (MD) | Behavior in Solution | Solvation effects, dynamic conformational changes |

Integration into Novel Supramolecular Assemblies and Functional Materials

The 1,2,3-triazole ring is an excellent motif for building supramolecular assemblies due to its ability to participate in hydrogen bonding, anion-π interactions, and coordination with metal ions. d-nb.inforsc.orgbeilstein-journals.org The presence of the carbaldehyde group in this compound provides a convenient point for covalent attachment to other molecular components, enabling the construction of complex supramolecular architectures.

Emerging directions in this area include:

Anion Receptors: The polarized C-H bond at the 5-position of the triazole ring can act as a hydrogen bond donor for anion recognition. By incorporating this triazole into larger macrocyclic or acyclic structures, novel anion receptors with high affinity and selectivity could be developed. nih.gov

Liquid Crystals and Polymers: The rigid, planar structure of the triazole ring makes it an attractive component for liquid crystals and functional polymers. Derivatives of this compound could be used as monomers in polymerization reactions to create materials with interesting optical or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands for metal ions, making it a suitable building block for MOFs. The carbaldehyde group could be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups and the tuning of the material's properties.

Design of Targeted Chemical Probes for Mechanistic Biological Studies

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The 1,2,3-triazole scaffold is increasingly being used in the design of such probes due to its stability and biocompatibility. rsc.orgnih.gov The aldehyde functionality of this compound is particularly well-suited for the development of covalent probes that can form stable linkages with nucleophilic residues in proteins.

Future research in this area could focus on:

Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (e.g., a fluorophore or a biotin) to the triazole scaffold, this compound could be developed into an activity-based probe. The aldehyde would act as a reactive group to covalently label the active sites of specific classes of enzymes, allowing for their identification and functional characterization in complex biological systems.

Fluorescent Probes for Bioimaging: The triazole ring can be incorporated into fluorescent dyes to modulate their photophysical properties. researchgate.net The carbaldehyde group provides a site for conjugation to targeting moieties (e.g., peptides or small molecules) that can direct the probe to specific cellular locations or biomolecules.

Covalent Ligands for Mechanistic Studies: The development of covalent ligands based on this scaffold could be used to irreversibly bind to a protein of interest, allowing for detailed mechanistic studies of its function without the complications of reversible binding equilibria.

Q & A

Q. What are the most reliable synthetic routes for 2,5-Dimethyl-2H-1,2,3-triazole-4-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer :

The compound is typically synthesized via condensation reactions. For example, triazole derivatives can be prepared by refluxing hydrazides with aldehydes in polar aprotic solvents (e.g., DMSO) under acidic conditions. A key optimization step involves controlling reaction time and solvent choice. Evidence from triazole synthesis protocols suggests that extending reflux duration to 18 hours and using ethanol-water mixtures for crystallization can improve yields (~65%) . Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole precursors to aldehydes) and adding catalytic glacial acetic acid may further enhance efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ ~9-10 ppm) and methyl group integration. Infrared (IR) spectroscopy validates the carbonyl stretch (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₆H₇N₃O). Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. These methods align with best practices for heterocyclic compound characterization .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

The aldehyde group makes the compound prone to oxidation. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies by exposing samples to varying temperatures (e.g., 25°C, 40°C) and humidity levels (40–80% RH), monitoring degradation via TLC or HPLC weekly. Stability data from related aldehydes suggest a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying electrophilic sites (e.g., aldehyde carbon). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps to predict kinetic stability. For example, the LUMO of the aldehyde group may show high susceptibility to nucleophilic attack. Validate predictions experimentally via kinetic studies using nucleophiles like hydrazines or amines, monitoring reaction progress via NMR .

Q. What strategies resolve contradictions in reported biological activity data for triazole-carbaldehyde derivatives?

- Methodological Answer :

Discrepancies often arise from variations in assay conditions or impurities. Standardize testing by:- Using a common cell line (e.g., HEK-293) and control compounds.

- Validating compound purity (>95% via HPLC) before assays.

- Replicating dose-response curves (e.g., IC₅₀ values) across independent labs.

For example, conflicting antimicrobial activity data can be addressed by comparing minimum inhibitory concentrations (MICs) under identical nutrient media and incubation times .

Q. How can the compound’s role as a building block in multicomponent reactions be systematically explored?

- Methodological Answer :

Design a reaction matrix varying components like amines, ketones, and catalysts (e.g., p-toluenesulfonic acid). Use Design of Experiments (DoE) software to optimize parameters (temperature, solvent polarity). For instance, the aldehyde’s reactivity in Ugi-type reactions can be tested by combining it with cyclohexyl isocyanide and benzylamine in methanol at 60°C. Monitor product diversity via LC-MS and isolate intermediates for X-ray crystallography to confirm structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.